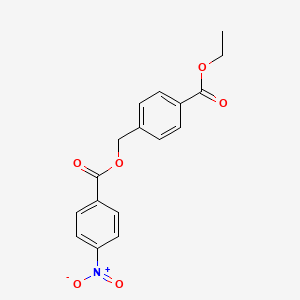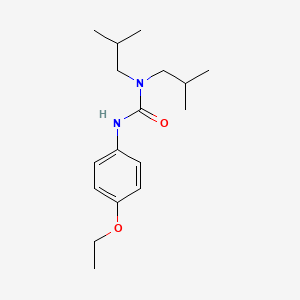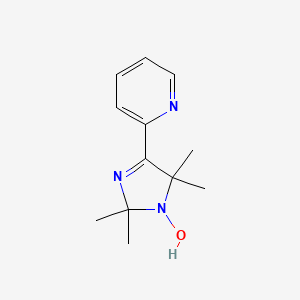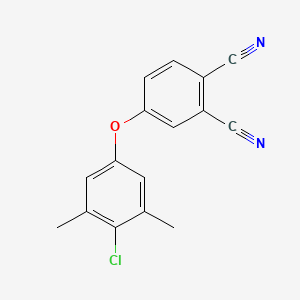![molecular formula C17H20ClN3O B5696041 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)
2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide, also known as C646, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases.
作用机制
2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide inhibits the activity of HAT p300/CBP by binding to its bromodomain, which is responsible for recognizing acetylated lysine residues on histones. Inhibition of p300/CBP leads to a decrease in histone acetylation, which in turn leads to changes in gene expression.
2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide also inhibits the activity of NF-κB by blocking the interaction between NF-κB and its coactivator p300/CBP. Inhibition of NF-κB leads to a decrease in the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cardiac function.
实验室实验的优点和局限性
One of the advantages of using 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide in lab experiments is its specificity for p300/CBP and NF-κB. 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide has been shown to have minimal off-target effects, making it a useful tool for studying the role of p300/CBP and NF-κB in various biological processes.
One of the limitations of using 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide in lab experiments is its solubility. 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide is poorly soluble in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide. One area of research is the development of more potent and selective inhibitors of p300/CBP and NF-κB. Another area of research is the investigation of the role of p300/CBP and NF-κB in various diseases, including cancer, inflammation, and cardiovascular diseases. Finally, the potential use of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide as a therapeutic agent in clinical settings should be explored further.
Conclusion:
In conclusion, 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide is a small molecule inhibitor that has shown promise as a therapeutic agent for various diseases. Its specificity for p300/CBP and NF-κB makes it a useful tool for studying the role of these proteins in various biological processes. Future research on 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide will likely focus on the development of more potent and selective inhibitors, as well as the investigation of its potential as a therapeutic agent in clinical settings.
合成方法
The synthesis of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide involves the reaction of 2-chloronicotinoyl chloride with 4-(diethylamino)-2-methylaniline in the presence of triethylamine. The resulting compound is then treated with nicotinamide to produce 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide. The chemical structure of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide is shown below:
科学研究应用
2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide has been shown to inhibit the activity of histone acetyltransferase (HAT) p300/CBP, which is overexpressed in many types of cancer. Inhibition of p300/CBP has been shown to induce apoptosis and inhibit proliferation in cancer cells.
In inflammation research, 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the inflammatory response. Inhibition of NF-κB has been shown to reduce inflammation in various animal models of inflammatory diseases.
In cardiovascular research, 2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide has been shown to improve cardiac function and reduce myocardial infarction size in animal models of myocardial infarction.
属性
IUPAC Name |
2-chloro-N-[4-(diethylamino)-2-methylphenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-4-21(5-2)13-8-9-15(12(3)11-13)20-17(22)14-7-6-10-19-16(14)18/h6-11H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBSSYBJHDORMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(diethylamino)-2-methylphenyl]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)
![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)
![4-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5695971.png)
![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)

![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)
![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)

![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)

